N-[1-(4-fluorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted with an N-methylbenzenesulfonamido group at the 3-position and a 4-fluorophenethyl moiety at the N-terminus.
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[1-(4-fluorophenyl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-14(15-8-10-16(21)11-9-15)22-20(24)19-18(12-13-27-19)23(2)28(25,26)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFZYCYOTIWZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a suitable catalyst like aluminum chloride.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be attached through a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Oxidation
The thiophene ring undergoes oxidation to form sulfoxides or sulfones.
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Reagents : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
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Products : Thiophene sulfoxide/sulfone derivatives.
Reduction
The sulfonamide group can be reduced to amines.
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Reagents : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
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Products : Corresponding amines.
Substitution
Electrophilic substitution occurs on aromatic rings.
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Reagents : Halogens, nitrating agents, sulfonating agents.
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Products : Halogenated, nitrated, or sulfonated derivatives.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | H₂O₂, mCPBA | Thiophene sulfoxide/sulfone |
| Reduction | LiAlH₄, NaBH₄ | Amine derivatives |
| Substitution | Halogens, nitrating agents | Modified aromatic derivatives |
Mechanism of Action
The compound’s biological activity is attributed to its interaction with cyclooxygenase (COX) enzymes, implicated in inflammation and cancer. Studies indicate:
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COX inhibition : IC₅₀ values (concentration for 50% inhibition) reflect its potency against COX isoforms.
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Anticancer effects : Potential modulation of pathways linked to tumor growth and survival .
Anticancer Agents
Thiophene carboxamides like this compound inhibit enzymes such as steroid sulfatase, reducing estrogen-dependent tumor growth .
Anti-inflammatory Agents
Modulation of inflammatory pathways via COX inhibition or other protein interactions.
Antimicrobial Agents
Activity against bacterial strains, driven by structural similarity to known antimicrobials.
Research Findings and Data
While specific IC₅₀ values for this compound are not explicitly provided in the cited sources, analogous thiophene derivatives exhibit:
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COX-1 inhibition : IC₅₀ in the micromolar range.
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COX-2 inhibition : Higher selectivity observed in some derivatives.
Further studies are required to quantify its pharmacokinetic and pharmacodynamic profiles.
Scientific Research Applications
N-[1-(4-fluorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Thiophene Carboxamide Derivatives
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide
- Key Differences: Replaces 4-fluorophenyl with 4-chlorophenyl groups. Molecular Weight: 426.34 g/mol (vs. ~395 g/mol for the target compound).
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Fluorophenyl-Substituted Analogs
N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide
- Key Differences: Features a piperidine core instead of thiophene. The isobutyramide group lacks the sulfonamido functionality, suggesting divergent pharmacological targets (e.g., opioid vs. non-opioid activity) .
Sulfonamido-Containing Compounds
N-(3-{[(4-Fluorophenyl)methyl]carbamoyl}-4-[4-(4-methylbenzoyl)-1,4-diazepan-1-yl]phenyl)thiophene-2-carboxamide
Structure-Activity Relationship (SAR) Insights
Halogen Effects
Heterocyclic Core Modifications
- Thiophene-2-carboxamide vs. Thiophene-3-carboxamide: Positional isomerism (2- vs.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[1-(4-fluorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Thiophene ring : Often associated with various biological activities, including antimicrobial and anti-inflammatory properties.
- Sulfonamide group : Known for its antibacterial properties.
- Fluorophenyl moiety : The presence of fluorine can enhance lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It may act as a modulator of various receptors, influencing signaling pathways associated with inflammation and pain.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antimicrobial Activity : Preliminary studies indicate that it exhibits activity against various bacterial strains, suggesting potential use as an antibiotic.
- Anti-inflammatory Effects : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Some studies suggest that it may induce apoptosis in cancer cell lines, although further research is needed.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces TNF-alpha levels | |
| Anticancer | Induces apoptosis in vitro |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Activity Impact | Reference |
|---|---|---|
| Thiophene ring | Enhances antimicrobial properties | |
| Sulfonamide group | Contributes to antibacterial effects | |
| Fluorophenyl substitution | Increases metabolic stability |
Case Studies
Several case studies have explored the biological activity of this compound:
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Antimicrobial Efficacy Study :
- In a controlled laboratory setting, this compound was tested against multiple bacterial strains. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent.
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Anti-inflammatory Mechanism Investigation :
- A study investigated the compound's effect on inflammatory markers in a murine model. The results showed a marked reduction in serum levels of TNF-alpha and IL-6 after treatment with the compound, supporting its role in modulating inflammatory responses.
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Cancer Cell Line Study :
- In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cell lines (MCF-7). Mechanistic studies revealed activation of caspase pathways, indicating its potential as an anticancer therapeutic.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
